

Application Notes and Protocols for HPLC Analysis of Cefcapene Pivoxil Hydrochloride

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Compound of Interest		
Compound Name:	Cefcapene pivoxil hydrochloride	
Cat. No.:	B023812	Get Quote

These application notes provide a comprehensive guide for the determination of **Cefcapene Pivoxil Hydrochloride** using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this third-generation oral cephalosporin.

Introduction

Cefcapene pivoxil hydrochloride is the pivoxil ester prodrug of cefcapene, a cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing **cefcapene pivoxil hydrochloride**. This document outlines a validated stability-indicating HPLC method for the quantitative analysis of **cefcapene pivoxil hydrochloride** and the determination of its related substances.

Data Presentation

The following tables summarize the key parameters for the HPLC analysis of **cefcapene pivoxil hydrochloride**, including chromatographic conditions and method validation data.

Table 1: Chromatographic Conditions for Cefcapene Pivoxil Hydrochloride Analysis



Parameter	Stability-Indicating Assay Method	Related Substances Method I	Related Substances Method II (SEC)
Column	Lichrospher RP-18 (250 mm x 4.6 mm, 5 μm)[1][2]	Octadecylsilanized silica gel (15 cm x 4.6 mm, 5 µm)[3]	Styrene- divinylbenzene copolymer (30 cm x 7.8 mm)[3][4]
Mobile Phase	45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L ⁻¹ citric acid and 18 mmol L ⁻¹ potassium chloride[1]	Gradient of Mobile Phase A and B	30 mmol/L Lithium Bromide in N,N- dimethylformamide[3] [4]
Mobile Phase A	Not Applicable	A solution of ammonium bromide in methanol	Not Applicable
Mobile Phase B	Not Applicable	A mixture of methanol and water (22:3)	Not Applicable
Flow Rate	1 mL/min[1][2]	Not specified	Adjusted so that the retention time of cefcapene pivoxil is about 22 minutes (approx. 0.33 mL/min) [3][4]
Detection Wavelength	270 nm[1][2]	Not specified	280 nm[3][4]
Column Temperature	30 °C[1][2]	20 °C[3]	25 °C[3][4]
Injection Volume	Not specified	30 μL[3]	20 μL[3][4]
Retention Time	Approximately 3.84 min[5]	Not specified	Approximately 22 min[3][4]

Table 2: Summary of Method Validation Data for the Stability-Indicating Assay



Validation Parameter	Result
Linearity Range	20–240 mg L ⁻¹ [5]
Correlation Coefficient (r)	0.9992[5]
Accuracy (% Recovery)	Performed at 80, 100, and 120% of the nominal concentration[5]
Precision	Validated[1][2]
Selectivity/Specificity	The method is selective in the presence of degradation products.[1][5]
Limit of Detection (LOD)	4.24 mg L ⁻¹ [1][5]
Limit of Quantification (LOQ)	12.85 mg L ⁻¹ [1][5]
Robustness	Validated[1][2]

Experimental Protocols

This section provides a detailed methodology for the stability-indicating HPLC assay of **cefcapene pivoxil hydrochloride**.

3.1. Equipment and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Lichrospher RP-18 column (250 mm x 4.6 mm, 5 μm) or equivalent
- Cefcapene pivoxil hydrochloride reference standard
- Acetonitrile (HPLC grade)
- · Citric acid
- · Potassium chloride
- · High-purity water



- Methanol (for sample preparation)[3]
- N,N-dimethylformamide (for related substance analysis)[3]

3.2. Preparation of Mobile Phase

- Aqueous Component: Prepare a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride in high-purity water.
- Mobile Phase: Mix 45 volumes of acetonitrile with 55 volumes of the prepared aqueous component.[1][2]
- Degas the mobile phase before use.

3.3. Preparation of Standard Solution

- Accurately weigh an appropriate amount of Cefcapene Pivoxil Hydrochloride Reference Standard.
- Dissolve and dilute with a suitable solvent (e.g., methanol) to obtain a known concentration within the linearity range of the method (e.g., 100 mg L⁻¹).

3.4. Preparation of Sample Solution

- For bulk drug substance, accurately weigh a quantity of the sample, dissolve in a suitable solvent, and dilute to a concentration within the linearity range.
- For pharmaceutical formulations (e.g., tablets), weigh and finely powder a number of tablets.
 Accurately weigh a portion of the powder equivalent to a specific amount of cefcapene pivoxil hydrochloride, dissolve in a suitable solvent, sonicate if necessary to ensure complete dissolution, and dilute to the desired concentration.

3.5. Chromatographic Procedure

- Set up the HPLC system with the parameters outlined in Table 1 for the "Stability-Indicating Assay Method".
- Equilibrate the column with the mobile phase until a stable baseline is achieved.



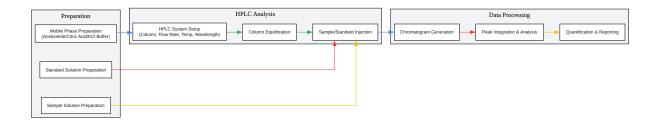
- Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
- Inject the sample solution.
- Analyze the resulting chromatograms to determine the peak area of cefcapene pivoxil.

3.6. Calculation

Calculate the amount of **cefcapene pivoxil hydrochloride** in the sample using the peak areas obtained from the standard and sample solutions.

Mandatory Visualizations

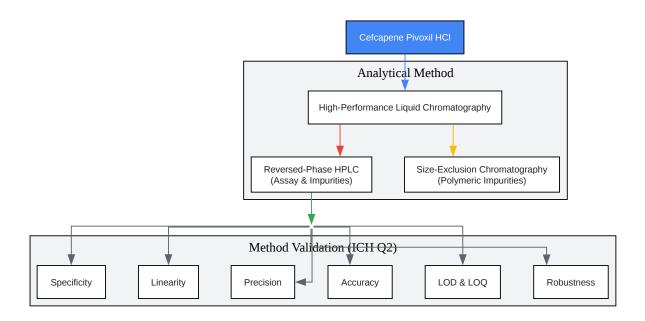
The following diagrams illustrate the experimental workflow for the HPLC analysis of **cefcapene pivoxil hydrochloride**.



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Caption: Workflow for the HPLC Analysis of **Cefcapene Pivoxil Hydrochloride**.





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Caption: Logical Relationship of Analytical Techniques for Cefcapene Pivoxil HCl.

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